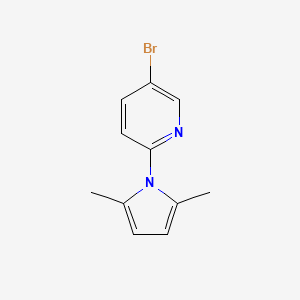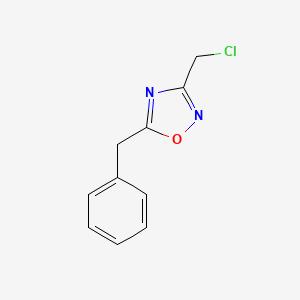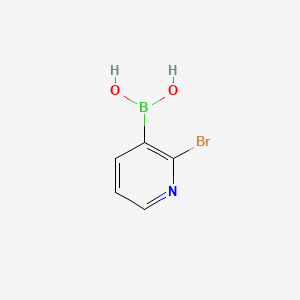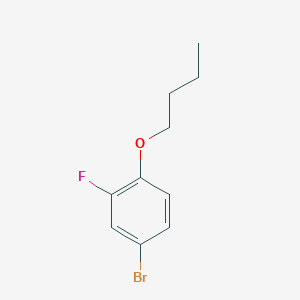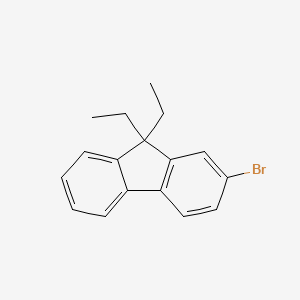
2-Brom-9,9-Diethylfluoren
Übersicht
Beschreibung
2-Bromo-9,9-diethylfluorene is a fluorene derivative . It shows π-electron conjugation, has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .
Molecular Structure Analysis
The molecular formula of 2-Bromo-9,9-diethylfluorene is C17H17Br . The exact molecular structure is not found in the search results.Physical And Chemical Properties Analysis
2-Bromo-9,9-diethylfluorene is a solid substance . It has a melting point of 52.0 to 56.0 °C and a boiling point of 163°C/2mmHg . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Organische Halbleiter-Bausteine
“2-Brom-9,9-Diethylfluoren” wird als Baustein bei der Synthese organischer Halbleiter verwendet . Organische Halbleiter werden aufgrund ihrer Flexibilität, niedrigen Kosten und einfachen Herstellbarkeit in einer Vielzahl elektronischer Geräte eingesetzt.
Photoelektronische Geräte
Diese Verbindung kann bei der Herstellung von photoelektronischen Geräten verwendet werden . Diese Geräte wandeln Licht in elektrische Signale um und werden in einer Vielzahl von Anwendungen eingesetzt, von Solarzellen bis hin zu optischen Kommunikationssystemen.
Organische Leuchtdioden (OLEDs)
“this compound” kann auch bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet werden . OLEDs werden in der Displaytechnologie für Fernseher, Computermonitore und mobile Geräte eingesetzt, da sie hohe Kontrastverhältnisse und weite Betrachtungswinkel aufweisen.
Organische Solarzellen (OSCs)
Diese Verbindung wird bei der Herstellung von organischen Solarzellen (OSCs) verwendet . OSCs sind eine Art von Photovoltaiktechnologie, die organische Materialien verwendet, um Sonnenlicht in Elektrizität umzuwandeln. Sie sind leicht, flexibel und können kostengünstig hergestellt werden.
Synthese von heterocyclischen Verbindungen
“this compound” kann zur Synthese von heterocyclischen Verbindungen verwendet werden . Diese Verbindungen enthalten einen Ring, der mindestens zwei verschiedene Elemente enthält und vielfältige Anwendungen in Pharmazeutika, Agrochemikalien und Farbstoffen findet.
Synthese von Verbindungen mit Aminogruppen
Diese Verbindung kann für die Synthese von Verbindungen verwendet werden, die Aminogruppen tragen . Diese Verbindungen haben eine breite Palette von Anwendungen, von der Synthese von Proteinen und Peptiden bis hin zur Herstellung von Polymeren und Harzen.
Safety and Hazards
Wirkmechanismus
Target of Action
It is a fluorene derivative, and fluorene-based compounds have been reported to have potential for numerous applications ranging from organic transistors, solar cells, and organic light-emitting diodes to lasers .
Mode of Action
2-Bromo-9,9-diethylfluorene shows π-electron conjugation . This property allows it to interact with its targets through electron delocalization, which can result in changes in the electronic structure of the target molecules. This interaction can influence the properties of the target molecules, leading to various effects based on the specific application.
Biochemical Pathways
Fluorene derivatives have been recognized as chemosensors for some cationic, anionic, and neutral substrates . Therefore, it is plausible that 2-Bromo-9,9-diethylfluorene may interact with similar biochemical pathways.
Pharmacokinetics
It is also a substrate for P-glycoprotein, which can affect its distribution within the body .
Result of Action
Given its high fluorescence and electron delocalization , it can be used as a non-linear optical (NLO) material, which can have various applications in optoelectronics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-9,9-diethylfluorene. For instance, its solubility can affect its bioavailability and distribution within the body . Furthermore, its stability can be influenced by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
2-Bromo-9,9-diethylfluorene plays a significant role in biochemical reactions, particularly in the context of organic electronics and photonics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 2-Bromo-9,9-diethylfluorene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
2-Bromo-9,9-diethylfluorene has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-Bromo-9,9-diethylfluorene can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-9,9-diethylfluorene involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, when 2-Bromo-9,9-diethylfluorene binds to the active site of an enzyme, it can either block the substrate from accessing the active site or induce a conformational change that enhances the enzyme’s activity . Additionally, 2-Bromo-9,9-diethylfluorene can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-9,9-diethylfluorene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Bromo-9,9-diethylfluorene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2-Bromo-9,9-diethylfluorene has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-9,9-diethylfluorene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
2-Bromo-9,9-diethylfluorene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, 2-Bromo-9,9-diethylfluorene can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the levels of metabolites produced by these enzymes.
Transport and Distribution
The transport and distribution of 2-Bromo-9,9-diethylfluorene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by transporters such as ABC transporters, which facilitate its movement into and out of cells . Additionally, 2-Bromo-9,9-diethylfluorene can bind to proteins within the cell, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
2-Bromo-9,9-diethylfluorene exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors to influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
2-bromo-9,9-diethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXPGCTYMKCLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478034 | |
| Record name | 2-Bromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287493-15-6 | |
| Record name | 2-Bromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9,9-diethylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

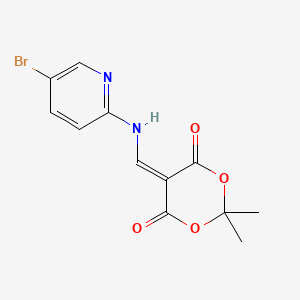
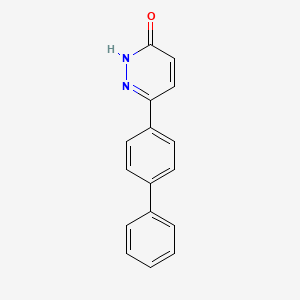
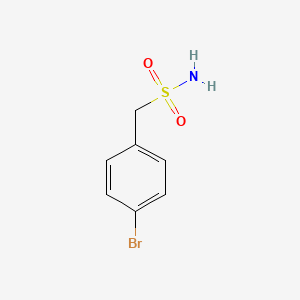
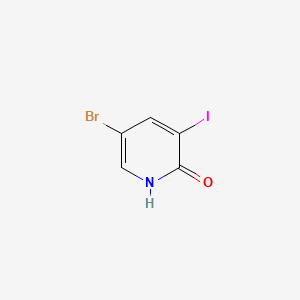
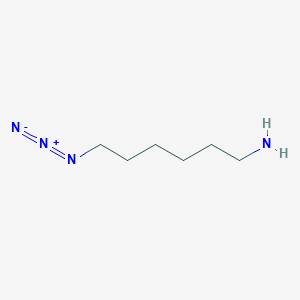
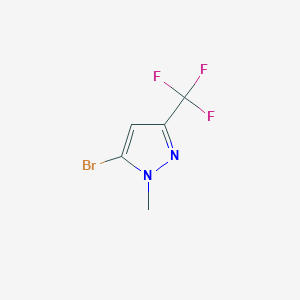
![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
